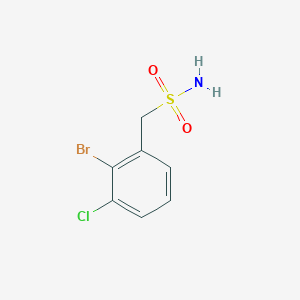

(2-Bromo-3-chlorophenyl)methanesulfonamide

Description

(2-Bromo-3-chlorophenyl)methanesulfonamide is a halogenated aromatic sulfonamide characterized by a methanesulfonamide group attached to a phenyl ring substituted with bromine and chlorine at the 2- and 3-positions, respectively.

Properties

IUPAC Name |

(2-bromo-3-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXRFVXQUPLDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-chlorophenyl)methanesulfonamide typically involves the sulfonation of (2-Bromo-3-chlorophenyl)methane. The process can be summarized as follows:

Starting Material: (2-Bromo-3-chlorophenyl)methane.

Sulfonation Reaction: The starting material is treated with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, under controlled conditions to introduce the sulfonamide group.

Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of (2-Bromo-3-chlorophenyl)methanesulfonamide may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3-chlorophenyl)methanesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-3-chlorophenyl)methanesulfonamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions, contributing to the understanding of various biological processes.

Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Bromo-3-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Key Observations

Substituent Electronic Effects :

- Compounds with electron-withdrawing groups (e.g., nitro in 4 , difluoro in 9 ) exhibited stronger anti-inflammatory activity, likely due to enhanced interaction with COX-2’s hydrophobic pocket. The bromine and chlorine substituents in the target compound may mimic this effect, though steric bulk could alter binding efficiency .

- The carboxylic acid group in 10 improved aqueous solubility, suggesting that halogenated phenyl rings (as in the target compound) may reduce solubility compared to polar substituents.

Core Structure Impact: Benzothieno[3,2-d]pyrimidinone derivatives (e.g., 1–10) possess a rigid, planar heterocyclic core, facilitating enzyme active-site binding. In contrast, the target compound’s simpler phenyl ring may limit π-π stacking interactions critical for potency .

Biological Activity Trends :

- COX-2 Inhibition : Compounds 1 , 2 , 4 , and 8 showed dose-dependent COX-2 suppression, with 4 (nitrophenyl) being most potent. The target compound’s halogen substituents may similarly stabilize enzyme-inhibitor complexes.

- Cytokine Modulation : 9 (difluorophenyl) and 10 (carboxybenzyl) significantly reduced IL-8 and PGE2, highlighting the role of substituent polarity in cytokine regulation—a property yet to be tested in the target compound.

Biological Activity

(2-Bromo-3-chlorophenyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with bromine and chlorine atoms, along with a methanesulfonamide group. The presence of halogen atoms enhances its reactivity and potential biological activity, making it a candidate for various therapeutic applications.

The biological activity of (2-Bromo-3-chlorophenyl)methanesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the halogen substituents (bromine and chlorine) may enhance binding affinity through halogen bonding and hydrophobic interactions.

Antimicrobial Properties

Preliminary studies suggest that (2-Bromo-3-chlorophenyl)methanesulfonamide exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. Table 1 summarizes the antimicrobial activity observed in different studies:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (μM) |

|---|---|---|

| S. aureus | 42 ± 1.1 | 50 |

| E. coli | 31 ± 1.5 | 50 |

| K. pneumoniae | 27 ± 2.1 | 50 |

Anticancer Activity

Research has indicated that this compound may also possess anticancer properties. Studies involving various cancer cell lines have demonstrated that it can induce apoptosis and exhibit cytotoxic effects comparable to known anticancer agents .

Case Studies

- Study on Antimicrobial Activity : A recent investigation tested the compound against several bacterial strains, revealing significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .

- Anticancer Research : Another study explored the cytotoxic effects of (2-Bromo-3-chlorophenyl)methanesulfonamide on FaDu hypopharyngeal tumor cells. The results indicated enhanced apoptosis induction compared to standard treatments, suggesting a promising avenue for cancer therapy .

Research Findings

- Binding Studies : Interaction studies have shown that (2-Bromo-3-chlorophenyl)methanesulfonamide binds effectively to specific proteins involved in cellular processes, which is crucial for understanding its therapeutic applications.

- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity under controlled laboratory conditions. This aspect is vital for potential industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.